Bienvenue dans la boutique en ligne BenchChem!

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide

ROMK inhibitor Kir1.1 ion channel electrophysiology

This selective ROMK (Kir1.1) inhibitor offers 3,400× selectivity over hERG, ensuring clean diuretic response characterization in isolated perfused kidney models at 20 nM. With low nanomolar potency, moderate lipophilicity (cLogP ~1.3), and a clean off-target profile against Nav1.5 (>30,000 nM) and Cav1.2 (>30,000 nM), it serves as an ideal reference standard for benchmarking novel ROMK inhibitors. Its defined pharmacophore supports site-directed mutagenesis and molecular dynamics simulations. Choose this compound for reproducible, low-liability ion-channel pharmacology studies.

Molecular Formula C13H23N5O
Molecular Weight 265.361
CAS No. 1203114-36-6
Cat. No. B2883008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide
CAS1203114-36-6
Molecular FormulaC13H23N5O
Molecular Weight265.361
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NCCNC(=O)C(C)C)N(C)C
InChIInChI=1S/C13H23N5O/c1-9(2)12(19)14-6-7-15-13-16-10(3)8-11(17-13)18(4)5/h8-9H,6-7H2,1-5H3,(H,14,19)(H,15,16,17)
InChIKeyUKMZNCDPZBBQNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide (CAS 1203114-36-6) – Compound Class & Procurement-Relevant Profile


N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide is a synthetic small-molecule ROMK (Kir1.1) inhibitor belonging to the 2,4-diaminopyrimidine class [1]. Its core structure features a 4-dimethylamino-6-methylpyrimidine linked via an ethylenediamine spacer to an isobutyramide terminus, a scaffold that has been explored in multiple patent families for diuretic and cardiovascular indications [2]. The compound is primarily supplied as a research-grade tool molecule for ion-channel pharmacology studies.

Why N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide Cannot Be Simply Replaced by In-Class ROMK Inhibitors


Although multiple 2,4-diaminopyrimidine ROMK inhibitors have been disclosed, subtle variations in the amine substituents and linker length profoundly alter selectivity against the hERG potassium channel and other off-targets [1]. The specific combination of a 4-dimethylamino group and an ethylene-linked isobutyramide tail in this compound yields a distinct polar surface area and basicity profile that, based on class-level SAR, is predicted to reduce hERG liability compared to analogs bearing bulkier or more lipophilic amine substituents [2]. Consequently, generic substitution without head-to-head electrophysiology data risks introducing unforeseen cardiac safety signals or loss of on-target potency.

Quantitative Differentiation Evidence for N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide Against Closest Analogs


ROMK (Kir1.1) Inhibitory Potency – Direct Electrophysiology Comparison

In whole-cell voltage-clamp assays on Kir1.1 (ROMK1) channels, the compound achieved an IC50 of 10 nM [1]. This places it in the low-nanomolar range characteristic of advanced lead compounds, though the closest patent analog (BDBM195013, US9206198, Example 78) reached 3 nM under identical conditions, indicating a 3.3-fold potency difference [2].

ROMK inhibitor Kir1.1 ion channel electrophysiology

Functional ROMK Blockade in Thallium Flux Assay

In a 384-well FLIPR-Tetra thallium flux assay using HEK-hKir1.1 cells, the compound inhibited ROMK-mediated thallium uptake with an IC50 of 20 nM [1]. By comparison, a structurally distinct ROMK inhibitor, ROMK-IN-32, exhibits an IC50 of 35 nM in a similar functional assay .

ROMK thallium flux functional assay

hERG Selectivity Window – Reduced Cardiac Risk Potential

The compound demonstrated an IC50 of 34,000 nM against hERG (human ERG expressed in HEK-293 cells) by automated voltage clamp [1], yielding a ROMK/hERG selectivity index of 3,400-fold. In contrast, ROMK-IN-32 displays a hERG IC50 of 22,000 nM and a selectivity index of approximately 630-fold .

hERG cardiac safety selectivity

Sigma Receptor Selectivity – Structural Determinant Absence

Unlike the prototypical sigma receptor antagonist BD-1047, which contains a 3,4-dichlorophenyl motif, this compound lacks aromatic halogens critical for sigma-1/sigma-2 binding [1]. While direct sigma receptor binding data for this compound has not been publicly reported, the absence of the key pharmacophore suggests a reduced probability of sigma-mediated off-target effects compared to halogenated pyrimidine analogs [1].

sigma receptor off-target selectivity

Calculated Physicochemical Profile Favoring Renal Tissue Distribution

The compound's calculated polar surface area (PSA) of 83.5 Ų and moderate lipophilicity (cLogP ~1.3) align with the physicochemical envelope associated with renal transporter substrate activity [1]. In comparison, the more lipophilic ROMK inhibitor ROMK-IN-32 (cLogP ~3.5) shows a 2.2 log-unit higher lipophilicity, which may favor hepatic clearance over renal retention .

physicochemical properties renal distribution drug-likeness

Optimal Research & Procurement Scenarios for N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide


Ex Vivo Kidney Perfusion Studies Requiring a Selective ROMK Blocker with Cardiac Safety Margin

The compound's 3,400× selectivity for ROMK over hERG [1] makes it an ideal tool for isolated perfused kidney models where hERG-mediated QT prolongation must be avoided. At 20 nM, effective ROMK blockade is achievable without approaching the micromolar concentrations that could engage hERG, enabling clean diuretic response characterization.

In Vivo Cardiovascular Pharmacology in Conscious Telemetered Animals

For blood pressure telemetry studies in rats or dogs, the compound's moderate lipophilicity (cLogP ~1.3) and low nanomolar ROMK potency [1] suggest that therapeutic diuresis can be achieved at doses unlikely to cause CNS penetration or sigma-receptor-mediated behavioral side effects, in contrast to comparator BD-1047 [2].

Counter-Screening Panel for Pyrimidine-Based Kinase Inhibitor Selectivity Profiling

Given its clean off-target profile against Nav1.5 (IC50 >30,000 nM) and Cav1.2 (IC50 30,000 nM) [1], this compound can serve as a selective ROMK reference standard in broad-panel selectivity screens, allowing chemists to benchmark novel ROMK inhibitors against a well-characterized, low-liability lead.

Academic Ion-Channel Structure-Function Studies of the Kir1.1 Selectivity Filter

The compound's 4-dimethylamino-6-methylpyrimidine core and ethylene linker provide a defined pharmacophore for site-directed mutagenesis and molecular dynamics simulations of the Kir1.1 pore, especially when compared to analogs with bulkier substituents that may induce different binding poses [1].

Quote Request

Request a Quote for N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.